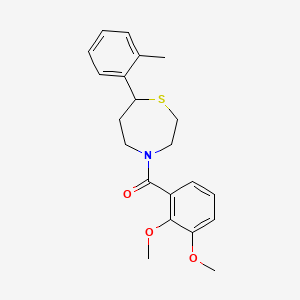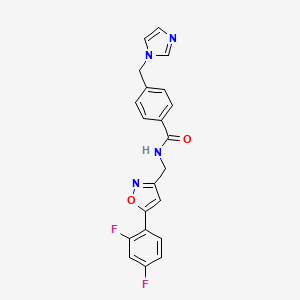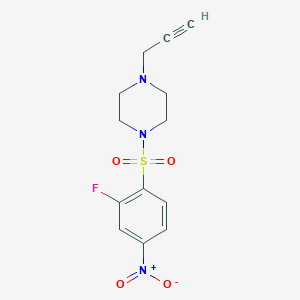
1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development. This compound belongs to the class of piperazine derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, as mentioned earlier. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been reported to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine in lab experiments is its potential as a lead compound in drug development. It has shown promising results in various studies and can be used as a starting point for the development of new drugs. However, one of the limitations of using this compound is its toxicity. Studies have shown that it can be toxic to certain cells at high concentrations.
Orientations Futures
There are several future directions for the research on 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Another direction is to develop derivatives of this compound that are less toxic and more potent. Additionally, research can be conducted to explore its potential as a treatment for various diseases such as cancer, inflammation, and viral infections. Finally, more studies can be conducted to investigate its neuroprotective effects and its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion:
In conclusion, 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is a chemical compound that has shown potential in scientific research due to its anti-cancer, anti-inflammatory, and anti-viral properties. It has been synthesized using various methods and can be used as a lead compound in drug development. Further research is needed to fully understand its mechanism of action and explore its potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been reported in the literature using various methods. One of the most common methods involves the reaction of 1-(2-Fluoro-4-nitrophenyl)sulfonyl chloride with propargylamine in the presence of a base such as triethylamine. The resulting product is then treated with piperazine in the presence of a catalyst such as palladium on carbon to yield the desired product.
Applications De Recherche Scientifique
1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has shown potential as a lead compound in drug development. It has been reported to have anti-cancer, anti-inflammatory, and anti-viral properties. Studies have also shown that it can inhibit the activity of certain enzymes such as histone deacetylases and protein kinases, which are important targets in drug development.
Propriétés
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)sulfonyl-4-prop-2-ynylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O4S/c1-2-5-15-6-8-16(9-7-15)22(20,21)13-4-3-11(17(18)19)10-12(13)14/h1,3-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXACXCUNUKIXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


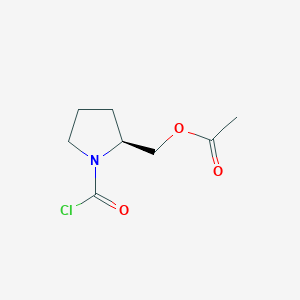
![6-(3-Methoxypropyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2893736.png)
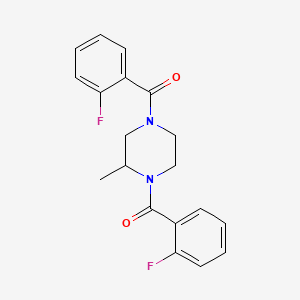

![N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2893741.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-chlorobenzenesulfonamido)benzoate](/img/structure/B2893742.png)
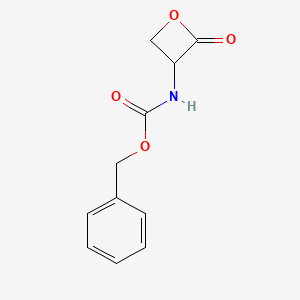
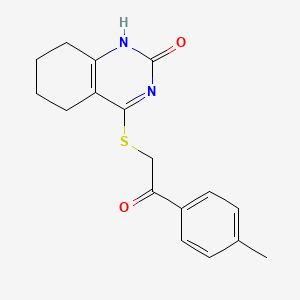
![2,4,7-Trimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2893746.png)


